![molecular formula C18H18N2OS B5721126 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, also known as AIT-082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess neuroprotective properties and has shown promising results in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is not fully understood, but it is believed to work by regulating various signaling pathways in the brain. The compound has been found to activate several key proteins that are involved in the growth and survival of neurons, which may help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to have a number of biochemical and physiological effects in the brain. These include the promotion of neurotrophic factor expression, the inhibition of oxidative stress, and the modulation of neurotransmitter release. These effects may help to improve brain function and protect against the damaging effects of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is its ability to promote neuronal survival and regeneration, which makes it a promising candidate for the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound.
Direcciones Futuras
There are a number of potential future directions for research on (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone. These include investigating its effects on specific neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as exploring its potential applications in other areas of medicine, such as cancer treatment. Additionally, further studies may be needed to better understand the compound's mechanism of action and to develop more effective methods for synthesizing and administering it.
Métodos De Síntesis
The synthesis of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves a series of chemical reactions that require specialized equipment and expertise. The exact synthesis method is beyond the scope of this paper, but it is worth noting that the compound is produced through a multi-step process that involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been the subject of numerous scientific studies, which have investigated its potential applications in the field of neuroprotection and neuroregeneration. The compound has been found to have a wide range of therapeutic effects, including the ability to improve cognitive function, enhance memory retention, and promote neuronal survival.
Propiedades
IUPAC Name |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)10-13-8-9-14-15(19)17(22-18(14)20-13)16(21)12-6-4-3-5-7-12/h3-9,11H,10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYZMBJMSZBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
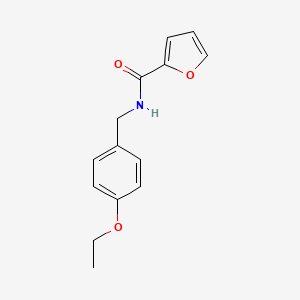
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)
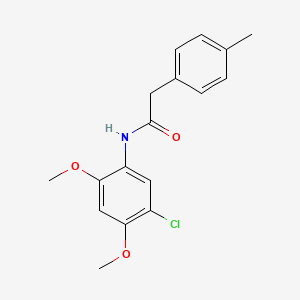
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
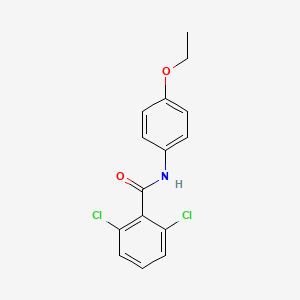
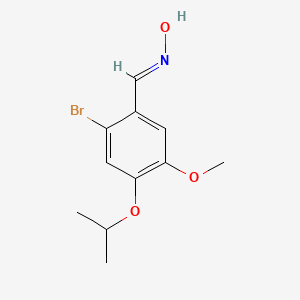
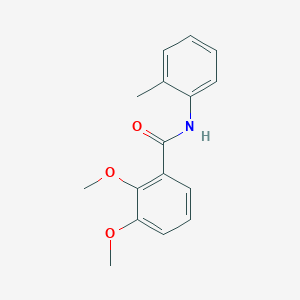
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
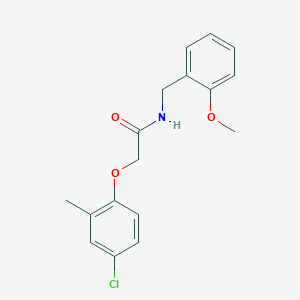
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)